

An In-depth Technical Guide to the Physicochemical Properties of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(3-Methylbutoxy)benzene**. The information is presented to support research and development activities, with a focus on clarity, and practical application.

Chemical Identity and Structure

(3-Methylbutoxy)benzene, also known as isoamyl phenyl ether, is an organic compound classified as an aromatic ether. Its structure consists of an isopentoxy group (a five-carbon branched alkyl chain) attached to a benzene ring via an ether linkage.

Molecular Structure:

Physicochemical Properties

The key physicochemical properties of **(3-Methylbutoxy)benzene** are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological environments.

Property	Value	Units	Source(s)
Molecular Formula	C ₁₁ H ₁₆ O	-	[1] [2]
Molecular Weight	164.25	g/mol	[1] [2]
Appearance	Clear, water-white liquid	-	[3]
Odor	Floral	-	[3]
Boiling Point	225	°C	[1]
Density	0.920	g/mL	[1]
Refractive Index	1.487	-	[1]
Melting Point	Not Applicable (liquid at standard conditions)	-	[3]
Solubility	Data not readily available, but expected to be soluble in common organic solvents and poorly soluble in water.	-	
Flash Point	121	°F (TCC)	[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of **(3-Methylbutoxy)benzene** and the determination of its key physicochemical properties.

3.1. Synthesis via Williamson Ether Synthesis

The most common method for preparing **(3-Methylbutoxy)benzene** is the Williamson ether synthesis.[\[4\]](#) This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide is reacted with 1-bromo-3-methylbutane.

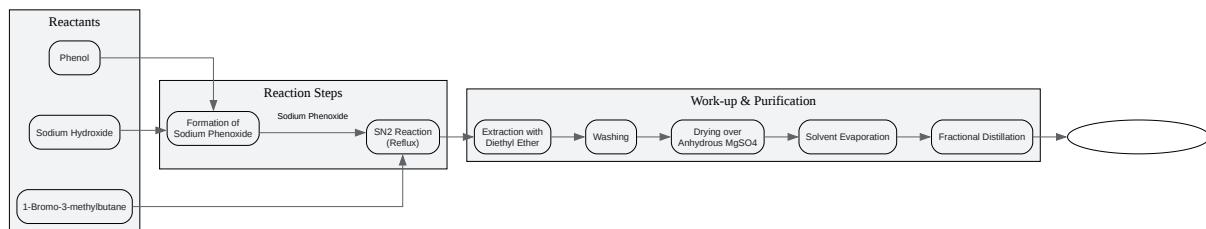
Materials:

- Phenol
- Sodium hydroxide (or sodium metal)
- 1-bromo-3-methylbutane (isoamyl bromide)
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Distilled water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Formation of Sodium Phenoxide: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a known molar equivalent of phenol in a minimal amount of a suitable solvent like anhydrous ethanol or methanol. Carefully add one molar equivalent of sodium hydroxide pellets or a freshly cut piece of sodium metal. The reaction is exothermic. Stir the mixture until all the sodium has reacted and a clear solution of sodium phenoxide is formed.

- Nucleophilic Substitution: To the solution of sodium phenoxide, add one molar equivalent of 1-bromo-3-methylbutane dropwise at room temperature with vigorous stirring.
- Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding distilled water. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with distilled water and then with brine to remove any remaining water-soluble impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure **(3-Methylbutoxy)benzene**.


3.2. Determination of Physicochemical Properties

- Boiling Point: The boiling point can be determined by simple distillation. The temperature at which the liquid boils and the vapor condenses at a constant rate is recorded as the boiling point. For higher accuracy, a micro-boiling point apparatus can be used.
- Density: The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume (the known volume of the pycnometer).
- Refractive Index: The refractive index is measured using a refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Workflow and Pathway Visualizations

4.1. Synthesis Workflow: Williamson Ether Synthesis

The following diagram illustrates the key steps in the synthesis of **(3-Methylbutoxy)benzene** via the Williamson ether synthesis.

[Click to download full resolution via product page](#)

Williamson Ether Synthesis Workflow

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel. Safety Data Sheets (SDS) for all chemicals should be consulted prior to their use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methylbutoxybenzene [stenutz.eu]
- 2. (3-Methylbutoxy)benzene | C11H16O | CID 517982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synerzine.com [synerzine.com]
- 4. (3-Methylbutoxy)benzene | 1129-64-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of (3-Methylbutoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2804405#3-methylbutoxy-benzene-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com